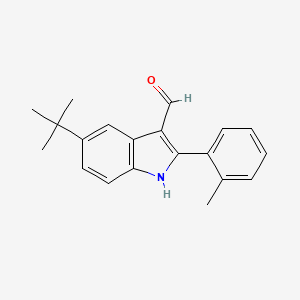

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNAYYCJDVIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The tert-butyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of tert-butyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the indole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde exhibits significant potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that indole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been studied for their ability to modulate the activity of proteins involved in tumor growth. In particular, studies have shown that certain indole derivatives can act as inhibitors of the Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. A study demonstrated that related indole compounds exhibited antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 75 to 150 µg/mL . This suggests that this compound may possess similar antimicrobial properties.

Organic Synthesis Applications

The unique steric properties of this compound make it valuable in organic synthesis.

Synthesis of Complex Molecules

The bulky tert-butyl group facilitates selective reactions in organic synthesis, allowing chemists to create sterically demanding molecules with precision. This compound can serve as a building block for synthesizing more complex indole derivatives through various reactions, such as nucleophilic substitutions and condensation reactions.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Involves substitution at the carbon bearing the aldehyde group | 85% |

| Condensation Reaction | Formation of bisindole derivatives from this compound | 90% |

Biological Research Applications

The biological activities of this compound extend beyond medicinal chemistry into broader biological research.

Enzyme Interaction Studies

Studies have focused on the interaction of this compound with various enzymes and receptors. For example, it has been shown to bind effectively to certain enzyme targets, influencing cellular signaling pathways and gene expression . Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to elucidate these interactions.

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Anticancer Activity

In a study investigating indole derivatives as anticancer agents, researchers synthesized several analogs of this compound. These compounds were tested against multiple cancer cell lines, revealing that certain modifications enhanced their cytotoxicity by up to 50% compared to the parent compound .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it inhibited bacterial growth at concentrations comparable to traditional antibiotics, suggesting its potential use as an alternative antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-tert-butyl-2-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

2-tert-butyl-5-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

5-tert-butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the indole core and has a hydroxyl group instead of a methylphenyl group.

Uniqueness

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct chemical and biological properties

Biological Activity

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is a complex organic compound that features an indole moiety substituted with a tert-butyl group and a 2-methylphenyl group, along with an aldehyde functional group at the 3-position. This unique structure suggests potential biological activities, although specific research on its biological effects remains limited. This article explores the compound's possible biological activities, synthesis methods, and related studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 291.394 g/mol. The structural features include:

- Indole Ring : A bicyclic structure that is often associated with biological activity.

- Aldehyde Group : Contributes to the reactivity and potential interactions with biological molecules.

- Substituents : The tert-butyl and 2-methylphenyl groups may enhance lipophilicity, influencing membrane permeability and interaction with proteins.

Potential Biological Activities

While direct studies on the biological activity of this compound are sparse, its structural similarities to other indole derivatives suggest several avenues for exploration:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. For instance, compounds similar in structure have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some indole derivatives exhibit antimicrobial activity against bacteria and fungi. This suggests that this compound could be evaluated for similar effects against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

- Enzyme Inhibition : Compounds containing indole structures have been reported to inhibit key enzymes involved in cancer progression, such as kinases . The aldehyde functionality may also facilitate interactions with active sites of enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

- Condensation Reactions : Utilizing indoles and appropriate aldehydes under acidic or basic conditions to form the desired product.

- Functional Group Modifications : Starting from simpler indole derivatives, introducing tert-butyl and 2-methylphenyl groups through alkylation or acylation reactions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-tert-butylindole | Lacks aldehyde functionality | |

| 2-(tert-butyl)-1H-indole-3-carbaldehyde | Different substitution pattern | |

| 5-(tert-butyl)-1H-indole-3-carbaldehyde | Aldehyde at different position |

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves functionalizing the indole core at the 3-position with a carbaldehyde group and introducing substituents (e.g., tert-butyl and 2-methylphenyl groups) via electrophilic substitution or cross-coupling reactions. A common approach includes:

- Vilsmeier-Haack reaction : Formylation of indole derivatives using DMF and POCl₃ under controlled conditions (60°C, 5 hours) to yield the 3-carbaldehyde moiety .

- Substituent introduction : Alkylation or Friedel-Crafts alkylation to install tert-butyl and aryl groups. For example, 2-methylphenyl groups can be introduced via Pd-catalyzed cross-coupling or directed C–H activation .

- Key intermediate purification : Recrystallization from ethanol or toluene is critical for isolating high-purity products .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for determining bond lengths, angles, and conformations. For example:

- A related compound, 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, was structurally resolved using single-crystal XRD, revealing bond lengths (e.g., C9–N1 = 1.376 Å) and angles (C9–N1–C19 = 124.87°) .

- Complementary techniques :

Advanced: How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or mass spectrometry data often arise from tautomerism, impurities, or solvent effects. Methodological solutions include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in aldehyde derivatives).

- High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts).

- Crystallographic validation : Cross-references spectroscopic assignments with XRD data to resolve ambiguities .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Yield optimization requires systematic parameter screening:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C (Vilsmeier-Haack) | Higher temps accelerate formylation |

| Catalyst | Pd(OAc)₂ (0.5–2 mol%) | Enhances cross-coupling efficiency |

| Solvent | Dichloromethane or toluene | Balances polarity and stability |

| Reaction time | 5–12 hours (monitored via TLC) | Prevents over-oxidation or side reactions |

- Case study : 1H-indole-3-carbaldehyde oxime synthesis achieved 85% yield by refluxing with hydroxylamine in ethanol for 3 hours .

Advanced: How can computational methods predict the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties and reactive sites:

- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO indicates susceptibility to nucleophilic attack .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes). A study on indole-3-carbaldehyde derivatives docked to 3JUS protein revealed H-bonding interactions critical for inhibitory activity .

Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?

SAR studies involve systematic substitution and bioactivity assays:

- Functional group variation : Modify the tert-butyl or 2-methylphenyl groups to assess steric/electronic effects.

- Bioactivity assays : Test antioxidant (e.g., DPPH/FRAP assays) or enzyme inhibition (e.g., IC₅₀ determination) .

- Key finding : Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced antioxidant activity due to stabilized radical intermediates .

Advanced: What advanced spectroscopic techniques resolve ambiguous structural features?

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations, resolving overlapping signals in crowded spectra.

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of heteroatoms (e.g., nitrogen in the indole ring) .

- Dynamic light scattering (DLS) : Monitors aggregation in solution-phase studies .

Basic: How is purity assessed during synthesis?

- HPLC : Quantifies purity (>98% threshold for research-grade compounds) using C18 columns and UV detection (λ = 254 nm).

- Melting point analysis : Sharp melting ranges (e.g., 193–198°C for indole-3-carbaldehyde derivatives) indicate high crystallinity .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃ in Vilsmeier-Haack reactions).

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can regioselectivity challenges in substitution reactions be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.